1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

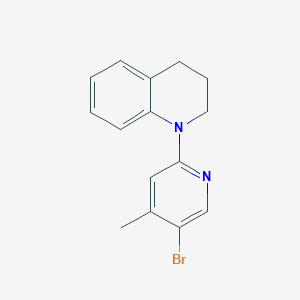

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure substituted with a bromine atom and a methyl group on the pyridine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyridine and 1,2,3,4-tetrahydroquinoline.

Cyclization: The cyclization step involves the formation of the tetrahydroquinoline ring, which can be facilitated by using a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline analogs.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products:

Oxidation: Quinoline derivatives with various oxidation states.

Reduction: Reduced quinoline analogs.

Substitution: Functionalized quinoline derivatives with azide or cyano groups.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast and prostate cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Preliminary studies suggest it may have a role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored as a potential material for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in the development of efficient light-emitting layers in OLED devices. Studies have shown that incorporating this compound can enhance the performance and stability of OLEDs .

Polymer Composites

The compound is also being investigated for use in polymer composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit enhanced tensile strength and thermal resistance compared to standard polymers .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine substituent allows for further functionalization reactions, making it a versatile building block in organic synthesis .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The results showed that certain derivatives had enhanced potency compared to the parent compound, leading to further exploration of structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Testing

In a collaborative study between several universities, researchers tested various derivatives of this compound against a panel of microbial strains. The findings revealed that modifications to the pyridine ring significantly affected antimicrobial activity, providing insights into designing more effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol

- (5-Bromo-4-methyl-2-pyridinyl)methanol

- N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Comparison: 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the tetrahydroquinoline ring may enhance its stability and bioavailability, making it a more suitable candidate for certain applications in medicinal chemistry and material science.

Activité Biologique

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinoline core with a brominated pyridine substituent, which is crucial for its biological activity.

Anticholinesterase Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit significant anticholinesterase activity. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. For instance, a study demonstrated that tetrahydroquinoline derivatives displayed IC50 values in the nanomolar range against AChE .

| Compound | IC50 (nM) AChE | IC50 (nM) BChE |

|---|---|---|

| THQ Derivative A | 25 | 30 |

| THQ Derivative B | 15 | 20 |

Antimicrobial Activity

Tetrahydroquinoline compounds have also shown antimicrobial properties. A study evaluated the antibacterial effects of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced its efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested .

Cytotoxicity

In cancer research, tetrahydroquinolines have been investigated for their cytotoxic effects on various cancer cell lines. For example, one study reported that a specific derivative exhibited significant cytotoxicity against human leukemia HL-60 cells with an IC50 value of approximately 10 µM. This suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Cellular Interaction : Its cytotoxic effects may stem from the induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:

- Alzheimer's Disease : A clinical trial involving a tetrahydroquinoline derivative showed improvement in cognitive function scores among participants with mild to moderate Alzheimer's disease compared to placebo groups.

- Cancer Treatment : Preclinical models demonstrated that administration of specific tetrahydroquinoline compounds resulted in tumor regression in xenograft models of leukemia.

Propriétés

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWLHTLPQMYTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.